

# Physical and chemical properties of Fumigaclavine A.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fumigaclavine A*

Cat. No.: *B1252198*

[Get Quote](#)

## Fumigaclavine A: A Technical Guide for Researchers

**Fumigaclavine A** is an ergoline alkaloid, a secondary metabolite primarily produced by fungi of the *Aspergillus* genus, notably *Aspergillus fumigatus*.<sup>[1]</sup> This mycotoxin has garnered interest within the scientific community for its antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Fumigaclavine A**, outlines common experimental protocols for its isolation, and discusses its biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

## Core Physical and Chemical Properties

**Fumigaclavine A** is a solid compound with the molecular formula  $C_{18}H_{22}N_2O_2$ .<sup>[1]</sup> Its molecular structure is characterized by the ergoline ring system, which is a common feature of many bioactive alkaloids.

| Property             | Value                | Source  |
|----------------------|----------------------|---------|
| Molecular Formula    | $C_{18}H_{22}N_2O_2$ | PubChem |
| Molecular Weight     | 298.38 g/mol         | PubChem |
| CAS Number           | 6879-59-0            | PubChem |
| Physical Description | Solid                | PubChem |
| Melting Point        | 84 - 85 °C           | PubChem |

Note: Quantitative solubility data in common laboratory solvents is not readily available in the surveyed literature.

## Spectroscopic and Chromatographic Data

The structural elucidation and identification of **Fumigaclavine A** have been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), ultraviolet (UV), infrared (IR), and mass spectrometry.<sup>[1]</sup> However, detailed spectral data with peak assignments for <sup>1</sup>H NMR and <sup>13</sup>C NMR are not extensively reported in publicly accessible literature.

**UV-Vis Spectroscopy:** The UV absorption spectrum is a key characteristic for the identification of ergoline alkaloids. While specific absorption maxima for **Fumigaclavine A** are not consistently reported, analysis is typically performed in solvents like methanol or ethanol.

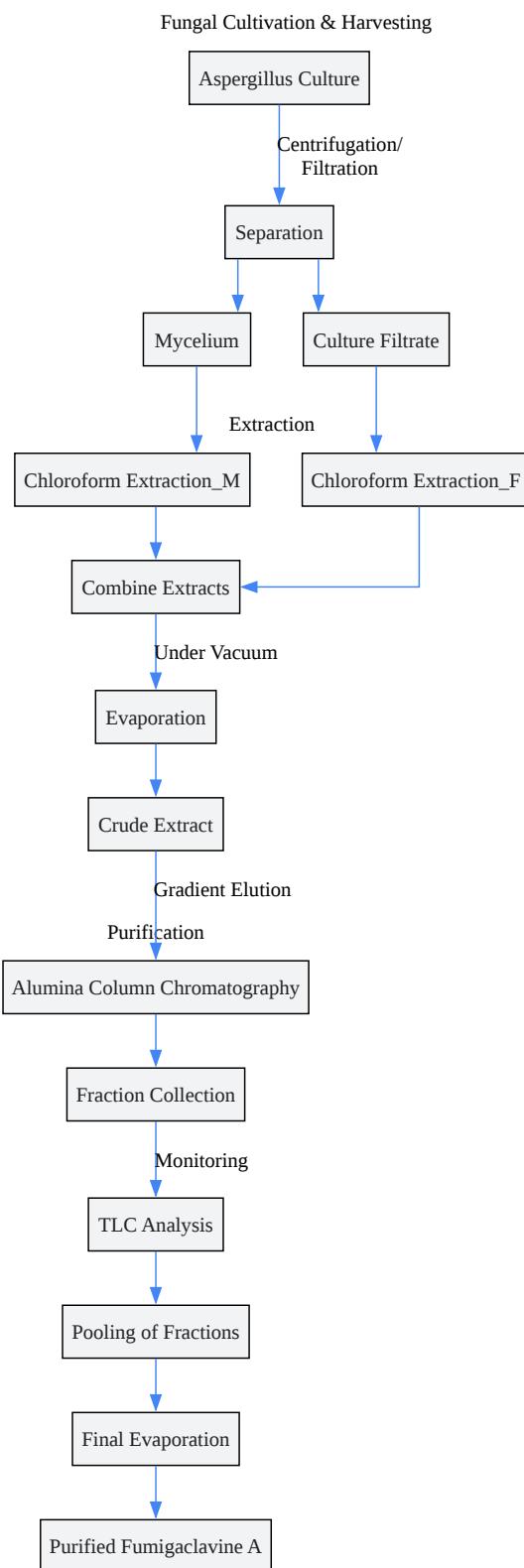
**Infrared (IR) Spectroscopy:** The IR spectrum of **Fumigaclavine A** would be expected to show characteristic absorption bands corresponding to its functional groups, including:

- N-H stretching vibrations from the indole ring.
- C-H stretching from alkyl groups.
- C=O stretching from the acetate group.
- C-N and C-O stretching vibrations.

Mass Spectrometry: Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Fumigaclavine A**, aiding in its identification.

## Experimental Protocols: Isolation and Purification

The isolation of **Fumigaclavine A** typically involves extraction from the mycelium or culture filtrate of *Aspergillus* species, followed by chromatographic purification. The following is a generalized protocol based on methodologies described in the literature.


### Cultivation of *Aspergillus* and Extraction of Crude Alkaloids

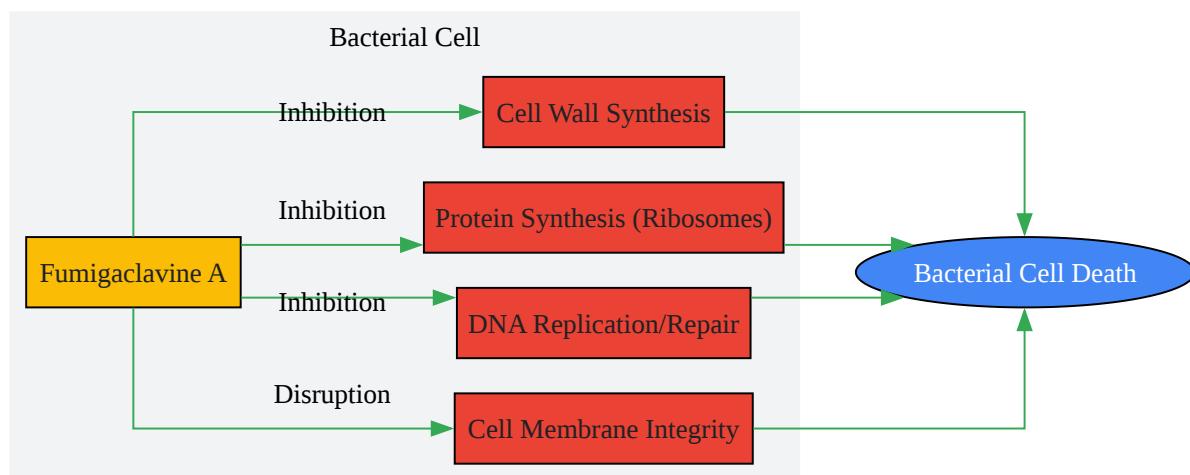
- Fungal Culture: *Aspergillus* species, such as *Aspergillus tamarii*, are grown in a suitable liquid medium (e.g., modified Richard's medium) in submerged culture for a period of 10-14 days on a rotary shaker.
- Harvesting: The culture is separated into mycelium and culture filtrate by centrifugation or filtration.
- Extraction:
  - The culture filtrate is extracted with an organic solvent such as chloroform.
  - The dried and powdered mycelium is also extracted with chloroform.
- Concentration: The organic extracts are combined and the solvent is evaporated under reduced pressure to yield a viscous crude extract.[\[1\]](#)

### Chromatographic Purification

- Column Chromatography: The crude extract is subjected to column chromatography for initial purification.
  - Stationary Phase: Alumina is a commonly used stationary phase.
  - Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as benzene and chloroform.[\[1\]](#)

- Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) on silica gel G plates, using a solvent system like chloroform-methanol (e.g., 80:20 v/v) to identify fractions containing **Fumigaclavine A.**[\[1\]](#)
- Final Purification: Fractions containing the compound of interest are combined and the solvent is evaporated to yield purified **Fumigaclavine A.**[\[1\]](#)

[Click to download full resolution via product page](#)


Generalized workflow for the isolation and purification of **Fumigaclavine A**.

## Biological Activity and Potential Signaling Pathways

**Fumigaclavine A** is recognized for its antibacterial activity. While the precise molecular mechanisms of its action are not well-elucidated, it is hypothesized to interfere with essential bacterial processes. Common targets for antibacterial compounds include cell wall synthesis, protein synthesis, and DNA replication.

The related compound, Fumigaclavine C, has been shown to possess anti-inflammatory and anti-cancer properties by interacting with the HMGB1 protein and modulating signaling pathways such as MAPK and NF- $\kappa$ B.[2] Computational studies suggest that **Fumigaclavine A** may also interact with HMGB1, indicating a potential role in modulating inflammatory responses.[2]

Given its antibacterial properties, a proposed mechanism of action for **Fumigaclavine A** could involve the disruption of bacterial cell integrity or metabolic pathways. The following diagram illustrates a generalized view of potential targets for antibacterial compounds within a bacterial cell, which may represent possible mechanisms for **Fumigaclavine A**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [dacetechmirror.sci-hub.se](https://dacetechmirror.sci-hub.se) [dacetechmirror.sci-hub.se]
- 2. Interaction of fumigaclavine C with High Mobility Group Box 1 protein (HMGB1) and its DNA complex: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Fumigaclavine A.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252198#physical-and-chemical-properties-of-fumigaclavine-a>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

